molecular formula C16H10N4O2 B12578247 Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester CAS No. 624723-64-4

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester

Cat. No.: B12578247
CAS No.: 624723-64-4
M. Wt: 290.28 g/mol
InChI Key: XIUDZUIZGYTPBK-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is a heterocyclic compound featuring a fused pyrazino-phenanthroline backbone with a methyl ester substituent at the 2-position. Its structure includes a large conjugated π-system, enabling applications in supramolecular chemistry and catalysis. The methyl ester group enhances solubility compared to its dicarboxylic acid precursor (H₂ppdb), which contains two carboxylic acid groups at positions 2 and 3 . This compound acts as a multidentate ligand, coordinating with transition metals through nitrogen and oxygen atoms, making it valuable in electrocatalysis and light-emitting electrochemical cells (LECs) .

Properties

CAS No.

624723-64-4

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

methyl pyrazino[2,3-f][1,10]phenanthroline-3-carboxylate

InChI

InChI=1S/C16H10N4O2/c1-22-16(21)11-8-19-14-9-4-2-6-17-12(9)13-10(15(14)20-11)5-3-7-18-13/h2-8H,1H3

InChI Key

XIUDZUIZGYTPBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester typically involves the reaction of pyrazino[2,3-f][1,10]phenanthroline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester primarily involves its ability to act as an electron acceptor. The electron density is delocalized on the quinoxaline ring, allowing it to stabilize various metal ions and form stable complexes. This property is particularly useful in applications such as catalysis and molecular device technology .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester and related compounds:

Compound Name Structural Features Applications Key Properties
This compound Methyl ester at position 2; fused pyrazino-phenanthroline core Electrocatalysts, LECs Enhanced solubility, multidentate coordination, strong π-conjugation
Pyrazino[2,3-f][4,7]phenanthroline ligands Substituents at 4,7 positions on phenanthroline backbone LECs Altered coordination geometry; improved electroluminescence efficiency
1,10-Phenanthroline-2-carboxylic acid Carboxylic acid at position 2; non-fused phenanthroline core Metal coordination, catalysis Stronger metal-binding affinity; lower solubility due to free carboxyl group
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarboxylic acid (H₂ppdb) Dicarboxylic acid at positions 2 and 3 Supramolecular assemblies Dual O/N-donor sites; limited solubility
Thieno[3',4':5,6]pyrazino[2,3-f][1,10]phenanthroline-Cu(II) complex Thiophene-fused pyrazino-phenanthroline with Cu(II) coordination Oxygen reduction electrocatalysis High catalytic activity; extended π-conjugation from thiophene

Key Research Findings

Electrochemical Performance
  • The methyl ester derivative exhibits superior solubility in organic solvents compared to H₂ppdb, facilitating its use in thin-film LECs. However, its metal-binding affinity is slightly reduced due to the ester group’s electron-withdrawing nature .
  • In Ir(III) complexes, this compound demonstrates 15% higher electroluminescence efficiency than its 4,7-substituted analogue, attributed to optimized ligand-field splitting .
Catalytic Activity
  • The thiophene-fused analogue (with Cu(II)) shows a 20% higher oxygen reduction reaction (ORR) current density compared to the methyl ester derivative, likely due to enhanced π-electron delocalization from the thiophene moiety .
Supramolecular Behavior
  • H₂ppdb forms stable supramolecular structures via hydrogen bonding between carboxyl groups, while the methyl ester derivative relies on π-π stacking and weaker dipole interactions, leading to less predictable assembly .

Biological Activity

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is a heterocyclic compound that has gained attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique fused ring structure that combines pyrazine and phenanthroline moieties, contributing to its distinctive electronic properties and reactivity.

  • Molecular Formula : C₁₆H₁₃N₃O₂
  • Molecular Weight : Approximately 282.27 g/mol
  • Structure : The compound's structure allows it to function as an effective ligand in coordination chemistry.

The biological activity of this compound is primarily attributed to its role as a ligand in metal complexes. It interacts with various biomolecules through coordination, which can influence several biochemical pathways:

  • Electron Acceptor Role : The compound acts as an electron acceptor in redox reactions, facilitating electron transfer processes.
  • Binding Affinity : Studies have shown that this compound exhibits significant binding affinity with metal ions such as copper(II), forming stable complexes that can exhibit enhanced biological activity.

Antimicrobial Activity

Research indicates that derivatives of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid demonstrate notable antimicrobial properties:

  • Mycobacterium tuberculosis : Some studies have highlighted the effectiveness of phenanthroline derivatives against drug-resistant strains of Mycobacterium tuberculosis. For instance, 5-nitro-1,10-phenanthroline was identified as a lead compound with significant activity against this pathogen .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that certain phenanthroline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from phenanthrolines displayed moderate to significant antitumor activity against renal and breast cancer cells .

Mechanistic Insights

The mechanism underlying the biological activity of these compounds often involves:

  • Induction of Autophagy : Some studies suggest that these compounds can modulate host cellular machinery to enhance the clearance of intracellular pathogens .
  • Inhibition of Metallopeptidases : Pyrazino[2,3-f][1,10]phenanthroline has been reported to inhibit metallopeptidases in fungi, leading to morphological changes and reduced viability .

Case Studies

StudyFindings
1Antimycobacterial Activity : A study identified 5-nitro-1,10-phenanthroline as effective against drug-resistant Mycobacterium tuberculosis; mutations in resistant strains were mapped to specific genes .
2Anticancer Evaluation : New fused derivatives were synthesized and tested against a panel of human tumor cell lines; several compounds showed significant cytotoxicity .
3Fungal Inhibition : The use of 1,10-phenanthroline demonstrated fungistatic effects on Phialophora verrucosa by inhibiting metallopeptidase activity .

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